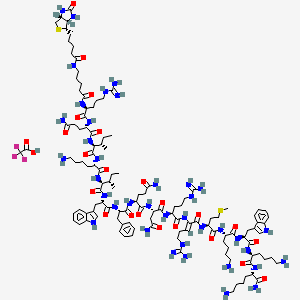

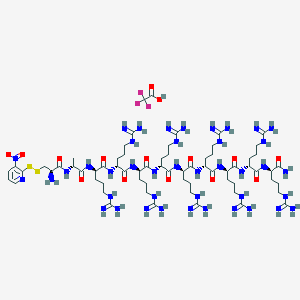

Biotinyl-5-aminopentanoyl-RQIKIWFQNRRMKWKK-NH2

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Biotinyl-5-aminopentanoyl-RQIKIWFQNRRMKWKK-NH2 is a complex biotinylated peptide compound. It consists of a biotin moiety attached to a pentapeptide sequence, which is further linked to a peptide sequence derived from the Antennapedia homeodomain. This compound is primarily used in scientific research for its ability to facilitate the study of protein interactions and cellular processes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Biotinyl-5-aminopentanoyl-RQIKIWFQNRRMKWKK-NH2 typically involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the first amino acid to a resin, followed by sequential addition of amino acids using standard peptide coupling reagents such as N,N'-Dicyclohexylcarbodiimide (DCC) and N-Hydroxysuccinimide (NHS). The biotin moiety is then conjugated to the pentapeptide sequence using biotinylation reagents like biotin-PEG2-NHS.

Industrial Production Methods: Industrial production of this compound involves scaling up the SPPS process. Automated peptide synthesizers are used to streamline the synthesis, ensuring consistency and efficiency. Purification steps, such as high-performance liquid chromatography (HPLC), are employed to isolate the final product with high purity.

Types of Reactions:

Oxidation: The peptide can undergo oxidation reactions, particularly at methionine residues, leading to the formation of methionine sulfoxide.

Reduction: Reduction reactions are less common but can occur under specific conditions, particularly involving disulfide bonds.

Substitution: Substitution reactions can occur at various amino acid residues, depending on the reagents used.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide (H2O2) or ozone (O3) can be used as oxidizing agents.

Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly employed.

Substitution: Various nucleophiles and electrophiles can be used depending on the specific substitution reaction desired.

Major Products Formed:

Oxidation: Methionine sulfoxide.

Reduction: Reduced disulfide bonds.

Substitution: Various substituted amino acids depending on the reaction conditions.

Wissenschaftliche Forschungsanwendungen

Chemistry: The compound is used in chemical research to study protein interactions and binding affinities. Its biotin moiety allows for easy attachment to streptavidin or avidin, facilitating the isolation and purification of target proteins.

Biology: In biological research, this compound is used to study cellular processes, such as protein trafficking and signal transduction. It can be used as a probe to label and track proteins within cells.

Medicine: . Its ability to bind specific proteins can be harnessed to deliver therapeutic agents to specific cellular targets.

Industry: In industrial applications, the compound is used in the development of diagnostic tools and biosensors. Its high specificity and binding affinity make it a valuable component in the design of sensitive detection systems.

Wirkmechanismus

The mechanism of action of Biotinyl-5-aminopentanoyl-RQIKIWFQNRRMKWKK-NH2 involves its interaction with specific proteins. The biotin moiety binds to streptavidin or avidin with high affinity, allowing the peptide sequence to interact with its target protein. This interaction can modulate the activity of the target protein, leading to changes in cellular processes.

Molecular Targets and Pathways Involved:

Streptavidin/Avidin: The primary molecular targets are streptavidin and avidin, which are proteins with high affinity for biotin.

Target Proteins: The peptide sequence can interact with various target proteins, depending on the specific application.

Vergleich Mit ähnlichen Verbindungen

Biotinylated Peptides: Other biotinylated peptides with different amino acid sequences.

Antibody Conjugates: Antibodies conjugated to biotin or other reporter molecules.

Fluorescent Probes: Fluorescently labeled peptides or proteins used for imaging and detection.

Uniqueness: Biotinyl-5-aminopentanoyl-RQIKIWFQNRRMKWKK-NH2 is unique in its specific peptide sequence, which allows for targeted interactions with specific proteins. Its high binding affinity and specificity make it a valuable tool in scientific research and potential therapeutic applications.

Eigenschaften

IUPAC Name |

(2S)-2-[[(2S)-2-[5-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]pentanoylamino]-5-carbamimidamidopentanoyl]amino]-N-[(2S,3S)-1-[[(2S)-6-amino-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-4-amino-1-[[(2S)-1-[[(Z)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopent-2-en-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]pentanediamide;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C119H190N38O22S2.C2HF3O2/c1-6-67(3)97(156-109(172)84(47-49-93(125)159)146-101(164)77(40-27-56-135-116(128)129)140-96(162)45-21-26-55-134-95(161)44-16-15-43-91-99-90(66-181-91)154-119(179)157-99)114(177)149-80(39-20-25-54-123)108(171)155-98(68(4)7-2)115(178)153-88(62-71-65-139-75-35-14-12-33-73(71)75)112(175)150-86(60-69-30-9-8-10-31-69)110(173)147-83(46-48-92(124)158)106(169)152-89(63-94(126)160)113(176)145-82(42-29-58-137-118(132)133)103(166)143-81(41-28-57-136-117(130)131)104(167)148-85(50-59-180-5)107(170)142-79(38-19-24-53-122)105(168)151-87(61-70-64-138-74-34-13-11-32-72(70)74)111(174)144-78(37-18-23-52-121)102(165)141-76(100(127)163)36-17-22-51-120;3-2(4,5)1(6)7/h8-14,30-35,41,64-65,67-68,76-80,82-91,97-99,138-139H,6-7,15-29,36-40,42-63,66,120-123H2,1-5H3,(H2,124,158)(H2,125,159)(H2,126,160)(H2,127,163)(H,134,161)(H,140,162)(H,141,165)(H,142,170)(H,143,166)(H,144,174)(H,145,176)(H,146,164)(H,147,173)(H,148,167)(H,149,177)(H,150,175)(H,151,168)(H,152,169)(H,153,178)(H,155,171)(H,156,172)(H4,128,129,135)(H4,130,131,136)(H4,132,133,137)(H2,154,157,179);(H,6,7)/b81-41-;/t67-,68-,76-,77-,78-,79-,80-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,97-,98-,99-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLZHXRRZAUKNIM-NSWJEJDJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(C(C)CC)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(=CCCNC(=N)N)C(=O)NC(CCSC)C(=O)NC(CCCCN)C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)CCCCNC(=O)CCCCC6C7C(CS6)NC(=O)N7.C(=O)(C(F)(F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N/C(=C\CCNC(=N)N)/C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC4=CNC5=CC=CC=C54)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)CCCCNC(=O)CCCC[C@H]6[C@@H]7[C@H](CS6)NC(=O)N7.C(=O)(C(F)(F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C121H191F3N38O24S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2683.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S)-N-(2-amino-2-oxoethyl)-1-[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-formamido-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]pentanoyl]pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B1496784.png)

![2-[[2-[[2-[[2-[[2-Amino-3-[[2-[2-[11-(4-aminobutyl)-14-(1-hydroxyethyl)-5-[(4-hydroxyphenyl)methyl]-8-(1H-indol-2-ylmethyl)-1-methyl-3,6,9,12,15,18-hexaoxo-1,4,7,10,13,16-hexazacyclooctadec-2-yl]ethylsulfanyl]acetyl]amino]propanoyl]amino]-3-(4-aminophenyl)propanoyl]amino]-3-sulfanylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoic acid](/img/structure/B1496786.png)

![1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-imino-5-tritiopyrimidin-2-one](/img/structure/B1496788.png)

![Methyl 3-[3-(1-acetylpyrrolidin-2-yl)-1,2-oxazol-5-yl]-2-aminopropanoate](/img/structure/B1496798.png)

![2-Tert-butyl-4-[[3-tert-butyl-5-[[2-[(3,5-ditert-butyl-2-hydroxyphenyl)methylideneamino]cyclohexyl]iminomethyl]-4-hydroxyphenyl]methyl]-6-[[2-[(3,5-ditert-butyl-2-hydroxyphenyl)methylideneamino]cyclohexyl]iminomethyl]phenol](/img/structure/B1496809.png)

![9-(4'-chloro-[1,1'-biphenyl]-2-yl)-9H-carbazole](/img/structure/B1496811.png)